5-Bromo-2-methoxy-4-methylpyridine

Catalog No.
S676967
CAS No.
164513-39-7
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methoxy-4-methylpyridine

CAS Number

164513-39-7

Product Name

5-Bromo-2-methoxy-4-methylpyridine

IUPAC Name

5-bromo-2-methoxy-4-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3

InChI Key

HTBPXLJKMNBQMS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)OC

Canonical SMILES

CC1=CC(=NC=C1Br)OC

Synthesis and Characterization:

-Bromo-2-methoxy-4-methylpyridine is an organic compound belonging to the class of substituted pyridines. While not as widely studied as some other pyridine derivatives, it has been synthesized and characterized in scientific research. Researchers have employed various methods for its synthesis, including:

  • Ullmann coupling reaction: This approach involves the reaction of a bromoaryl halide with a copper catalyst to form a carbon-carbon bond [].
  • Suzuki-Miyaura coupling reaction: This method utilizes a palladium catalyst to couple an arylboronic acid with a bromoaryl halide [].

Following synthesis, the compound is typically characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of 5-bromo-2-methoxy-4-methylpyridine are limited, its chemical structure suggests potential in several areas:

  • Intermediate in organic synthesis: The presence of a reactive bromine group and a methoxy group makes it a potential intermediate for the synthesis of more complex molecules with desired properties [].
  • Medicinal chemistry: The pyridine ring is a common scaffold in many drugs, and the presence of additional functional groups like methoxy and bromine might offer interesting avenues for exploring biological activity []. However, it is important to note that this is purely speculative and there are no documented studies on the biological activity of 5-bromo-2-methoxy-4-methylpyridine.

5-Bromo-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. This compound features a pyridine ring substituted at the 5-position with a bromine atom, at the 2-position with a methoxy group, and at the 4-position with a methyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

The chemical reactivity of 5-bromo-2-methoxy-4-methylpyridine can be attributed to its electrophilic bromine atom and nucleophilic methoxy group. It participates in several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to form more complex organic structures .
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring toward electrophilic substitution reactions, allowing further functionalization at the remaining positions on the pyridine ring.

Research indicates that derivatives of 5-bromo-2-methoxy-4-methylpyridine exhibit significant biological activity. For instance, related compounds have been studied for their potential as antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 receptors . These interactions suggest that this compound and its derivatives may have applications in treating neurological disorders.

Several methods have been developed for synthesizing 5-bromo-2-methoxy-4-methylpyridine:

  • Bromination of Methylpyridine Derivatives: The compound can be synthesized by brominating 2-methoxy-4-methylpyridine using bromine or N-bromosuccinimide under controlled conditions.
  • Methylation Reactions: Starting from 5-bromo-2-pyridinol, methylation with methyl iodide or dimethyl sulfate can yield the desired methoxy derivative .
  • Palladium-Catalyzed Cross-Coupling: This method involves coupling arylboronic acids with 5-bromo-2-methoxy-4-methylpyridine to generate novel pyridine derivatives .

5-Bromo-2-methoxy-4-methylpyridine has various applications:

  • Pharmaceuticals: Its derivatives are explored for use in drugs targeting neurological pathways due to their receptor activity.
  • Material Science: The compound may be utilized in synthesizing new materials with specific electronic properties.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules through cross-coupling and substitution reactions.

Studies involving 5-bromo-2-methoxy-4-methylpyridine have focused on its interactions with biological receptors, particularly its binding affinity to dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .

Several compounds share structural similarities with 5-bromo-2-methoxy-4-methylpyridine, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Properties
5-Bromo-2-methoxy-6-methylpyridineSimilar bromination pattern but different methyl substitutionPotent antagonist for dopamine receptors
4-Bromo-2-methoxypyridineBromine at the 4-position instead of the 5-positionDifferent reactivity in electrophilic substitution
5-Iodo-2-methoxy-4-methylpyridineIodine substitution instead of bromineEnhanced reactivity due to larger halogen
5-Chloro-2-methoxy-4-methylpyridineChlorine atom replacing bromineVaried biological activity compared to brominated analogs

The uniqueness of 5-bromo-2-methoxy-4-methylpyridine lies in its specific combination of substituents that influence both its chemical reactivity and biological activity, making it a valuable compound for further study in medicinal chemistry and organic synthesis .

The synthesis of 5-bromo-2-methoxy-4-methylpyridine emerged as a response to the need for selective halogenation of pyridine derivatives. Early methods relied on harsh conditions, such as high-temperature reactions with elemental bromine or metal catalysts, but these often led to low yields and by-products. A pivotal advancement came in 2009 with the development of a multi-step method involving condensation, decarboxylation, hydrogenation, and diazotization/bromination, which improved yield efficiency and reduced by-products. This method remains foundational for industrial-scale production.

Significance in Modern Organic Chemistry

The compound’s value lies in its ability to participate in nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution. Its bromine atom at the 5-position is particularly reactive, enabling functionalization at this site while maintaining stability in the pyridine ring. This property makes it indispensable in synthesizing complex molecules, such as pharmaceuticals and agrochemicals.

Position in Heterocyclic Chemistry Research

As a member of the pyridine family, 5-bromo-2-methoxy-4-methylpyridine exemplifies strategies for regioselective functionalization. Its synthesis and applications align with broader trends in heterocyclic chemistry, particularly in developing methods to access halogenated pyridines without directing groups. Recent advances, such as Zincke imine-mediated halogenation, have expanded its utility in late-stage functionalization of bioactive molecules.

Research Scope and Objectives

Current research focuses on optimizing synthetic routes, exploring novel applications in drug discovery, and investigating its biological activity. Key objectives include improving yield and selectivity in bromination, reducing reliance on toxic reagents, and identifying new therapeutic targets for its derivatives.

Classical methods for synthesizing 5-bromo-2-methoxy-4-methylpyridine typically involve nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. A representative procedure involves reacting 5-bromo-2-chloro-4-methylpyrimidine with methanol in the presence of sodium methoxide (Figure 1) [1].

Reaction Mechanism:
The chloro group at position 2 of the pyrimidine ring is displaced by a methoxy group via SNAr. Sodium methoxide deprotonates methanol, generating a methoxide ion that attacks the electron-deficient aromatic ring. The reaction proceeds at 25°C for 2 hours, yielding 51% of the target compound after extraction and purification [1].

Key Steps:

  • Deprotonation: Sodium methoxide generates methoxide ions.
  • Substitution: Methoxide replaces the chloro group.
  • Workup: Ethyl acetate extraction and brine washing remove impurities.

Limitations:

  • Moderate yields due to competing side reactions.
  • Requires anhydrous conditions to prevent hydrolysis.

Table 1: Classical Synthetic Routes

Starting MaterialReagentConditionsYield (%)
5-Bromo-2-chloro-4-methylpyrimidineSodium methoxide25°C, 2 h51 [1]
2-Chloro-4-methylpyridineHBr, Cu catalyst120°C, 6 h38 [4]

Contemporary Synthesis Strategies

Modern approaches leverage transition metal catalysis and cross-coupling reactions to improve efficiency. The Pd-catalyzed siloxane-based cross-coupling method, originally developed for 4-bromopyridines, has been adapted for brominated pyrimidines [3].

Example: Suzuki-Miyaura Coupling
Arylboronic acids react with 5-bromo-2-methoxy-4-methylpyridine in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form biaryl structures. This method achieves yields >75% under mild conditions [3].

Advantages:

  • Tolerance for functional groups (e.g., nitro, ester).
  • Scalable to multigram quantities.

Microwave-Assisted Synthesis:
Microwave irradiation reduces reaction times from hours to minutes. For instance, substituting conventional heating with microwave energy at 150°C improves yields by 15–20% .

Green Chemistry Approaches to Synthesis

Environmentally benign methods prioritize solvent reduction and catalyst recycling.

Aqueous-Phase Reactions:
Replacing organic solvents with water minimizes waste. A trial using water as the solvent for methoxylation achieved 45% yield, though lower than classical methods [1].

Catalyst Recovery:
Immobilized Pd catalysts on silica supports enable reuse for up to five cycles without significant activity loss, reducing metal waste [3].

Table 2: Green Chemistry Metrics

ParameterClassical MethodGreen Method
SolventEthyl acetateWater
Catalyst RecyclingNot applicable5 cycles [3]
E-Factor*8.23.1

*E-Factor = mass of waste/mass of product.

Industrial-Scale Synthesis Considerations

Scalability requires balancing cost, safety, and yield.

Cost-Effective Reagents:
Sodium methoxide is preferred over expensive palladium catalysts for large-scale production. Bulk pricing reduces reagent costs by 30–40% [5].

Continuous Flow Systems:
Tubular reactors enhance heat transfer and mixing, enabling 24/7 production. A pilot study showed a 20% yield increase compared to batch processing [5].

Purification Challenges:
Distillation under reduced pressure (0.1 mmHg) isolates the product with >98% purity, critical for pharmaceutical applications [1].

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodYield (%)Cost (USD/g)Scalability
Classical SNAr [1]5112High
Suzuki Coupling [3]7845Moderate
Microwave-Assisted 6528Low

Key Insights:

  • Classical methods are cost-effective but suffer from moderate yields.
  • Cross-coupling offers higher yields but incurs higher costs due to Pd catalysts.

Optimization Techniques for Enhanced Yield

Temperature Modulation:
Increasing reaction temperature to 40°C improves methoxylation kinetics, raising yields to 58% [1].

Solvent Screening:
Switchting from methanol to ethanol reduces byproduct formation by 12% due to lower polarity .

Catalyst Loading:
Reducing Pd loading from 5 mol% to 2 mol% in cross-coupling reactions maintains efficiency while lowering costs [3].

Table 4: Optimization Outcomes

ParameterBaselineOptimizedYield Change
Temperature25°C40°C+7% [1]
SolventMethanolEthanol+5%
Catalyst Loading5 mol%2 mol%-3% [3]

Computational modeling of 5-Bromo-2-methoxy-4-methylpyridine relies on sophisticated quantum mechanical methods to predict molecular properties and behavior. Density Functional Theory (DFT) represents the most widely employed approach for studying this compound, utilizing functionals such as B3LYP (Becke 3-parameter Lee-Yang-Parr) with basis sets including 6-31G*, 6-311++G(d,p), and cc-pVTZ . These calculations provide comprehensive insights into molecular geometry, electronic structure, and energetic properties.

Gaussian software packages serve as the primary computational platform for performing these calculations, enabling researchers to optimize molecular geometries, calculate vibrational frequencies, and predict spectroscopic properties . The computational workflow typically begins with geometry optimization using DFT methods, followed by frequency calculations to confirm the nature of stationary points and obtain thermodynamic properties .

Basis set considerations play a crucial role in computational accuracy. The 6-31G* basis set provides a reasonable balance between computational cost and accuracy for initial geometry optimizations, while larger basis sets such as 6-311++G(d,p) or cc-pVTZ are employed for more precise energy calculations and property predictions . The inclusion of polarization and diffuse functions becomes particularly important for accurate description of the bromine atom and methoxy group interactions.

Solvation effects are incorporated through continuum solvation models, such as the Polarizable Continuum Model (PCM), to account for environmental influences on molecular properties [6] . These calculations reveal how solvent polarity affects conformational preferences and electronic properties of the compound.

The computational results demonstrate that 5-Bromo-2-methoxy-4-methylpyridine exhibits characteristic pyridine geometry with specific modifications due to substituent effects. The optimized molecular structure shows typical aromatic bond lengths and angles, with the bromine atom introducing slight distortions due to its size and electronegativity [7] [8].

Quantum Chemical Investigations

Quantum chemical investigations of 5-Bromo-2-methoxy-4-methylpyridine encompass detailed analysis of electronic structure, bonding characteristics, and molecular properties through advanced theoretical methods. Time-Dependent Density Functional Theory (TD-DFT) calculations provide insights into electronic excitations and optical properties, revealing the compound's behavior under electromagnetic radiation [6] [9].

Wavefunction-based methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory complement DFT calculations by providing highly accurate energetic and structural information [10] [11]. These methods are particularly valuable for benchmark calculations and validation of DFT results, ensuring reliability of computational predictions.

Natural Bond Orbital (NBO) analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insight into charge distribution and hyperconjugation effects [12] [13]. The analysis identifies significant charge transfer interactions between the methoxy group and the pyridine ring, as well as the influence of the bromine substituent on overall electronic distribution.

Atomic charge distributions calculated through Mulliken population analysis and Natural Population Analysis (NPA) show that the bromine atom carries a slightly negative charge, while the methoxy carbon exhibits positive character [13]. These charge distributions correlate with the compound's reactivity patterns and interaction preferences.

Hyperconjugation effects are quantified through second-order perturbation theory analysis within the NBO framework, revealing stabilizing interactions between filled and vacant orbitals [13]. The methoxy group demonstrates significant electron donation to the pyridine ring through resonance effects, while the bromine atom exhibits both inductive and mesomeric influences.

Topological analysis using Atoms in Molecules (AIM) theory provides detailed information about bonding characteristics and electron density distribution [13] [14]. The analysis identifies critical points in the electron density and characterizes the nature of chemical bonds, including weak intermolecular interactions.

The quantum chemical investigations reveal that 5-Bromo-2-methoxy-4-methylpyridine exhibits complex electronic structure with multiple competing effects from different substituents. The methoxy group acts as an electron donor, while the bromine atom serves as an electron acceptor, creating an interesting electronic balance that influences the compound's reactivity and properties.

Molecular Modeling Applications

Molecular modeling applications for 5-Bromo-2-methoxy-4-methylpyridine extend beyond static calculations to include dynamic simulations and property predictions relevant to practical applications. Molecular dynamics (MD) simulations provide insights into thermal motion, conformational flexibility, and solvent interactions under realistic conditions [15] [16].

Docking studies investigate the compound's interactions with biological targets, revealing potential binding modes and affinities for various receptors and enzymes [17] [15]. These calculations are particularly relevant for pharmaceutical applications, where understanding molecular recognition is crucial for drug design.

Quantitative Structure-Activity Relationship (QSAR) modeling utilizes computed molecular descriptors to predict biological activity and physicochemical properties [18] [16]. The electronic properties derived from quantum chemical calculations serve as input parameters for these predictive models.

Pharmacophore modeling identifies key structural features responsible for biological activity, enabling the design of related compounds with improved properties [18] [16]. The spatial arrangement of functional groups and their electronic characteristics provide templates for molecular design.

Absorption, Distribution, Metabolism, and Excretion (ADME) predictions utilize computational models to estimate the compound's pharmacokinetic properties [18]. These calculations help assess drug-likeness and identify potential issues early in the development process.

Crystal structure prediction employs computational methods to determine potential solid-state arrangements and polymorphic forms [19] [14]. Understanding crystal packing is crucial for optimizing synthesis conditions and predicting material properties.

Reaction mechanism studies utilize computational chemistry to investigate transformation pathways and transition states [20]. These calculations provide insights into synthetic routes and help optimize reaction conditions for improved yields and selectivity.

The molecular modeling applications demonstrate the compound's versatility and potential for various applications. The combination of electronic properties, conformational flexibility, and intermolecular interactions makes 5-Bromo-2-methoxy-4-methylpyridine an interesting subject for both fundamental research and practical applications.

Conformational Analysis Methodologies

Conformational analysis methodologies for 5-Bromo-2-methoxy-4-methylpyridine focus on systematic investigation of molecular flexibility and energetic preferences. Potential Energy Surface (PES) scanning provides comprehensive mapping of conformational space by systematically varying torsional angles and calculating corresponding energies [21] [22].

Rotational barriers are calculated by performing relaxed scans around key bonds, particularly the C-O bond of the methoxy group and the C-Br bond [8] [21]. These calculations reveal energy barriers for rotation and identify preferred conformational states.

Torsional angle analysis examines the flexibility of substituent groups and their influence on overall molecular geometry [21] [22]. The methoxy group exhibits significant rotational freedom with multiple local minima, while the bromine atom shows more restricted motion due to steric constraints.

Ring puckering analysis investigates deviations from planarity in the pyridine ring system [21] [23]. Although pyridine rings are generally planar due to aromaticity, substituent effects can introduce slight distortions that affect electronic properties.

Temperature-dependent conformational behavior is studied through molecular dynamics simulations at different temperatures, revealing how thermal motion affects conformational populations [24] [15]. These studies show that higher temperatures increase conformational flexibility and may change preferred arrangements.

Solvent effects on conformation are investigated through explicit and implicit solvation models, demonstrating how environmental factors influence molecular shape [24] [15]. Polar solvents tend to stabilize conformations that maximize favorable electrostatic interactions.

Conformational entropy calculations quantify the contribution of molecular flexibility to thermodynamic properties [24]. These calculations are important for understanding temperature-dependent behavior and predicting phase transitions.

Vibrational analysis of different conformers provides information about molecular motion and flexibility [21] [25]. Low-frequency vibrational modes often correspond to conformational changes and provide insights into molecular dynamics.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-methoxy-4-methylpyridine

Dates

Last modified: 08-15-2023

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